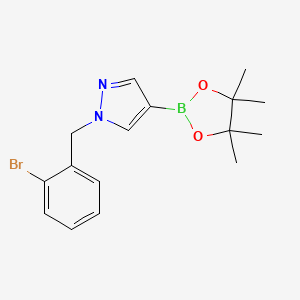

1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

This compound features a pyrazole core substituted at position 1 with a 2-bromobenzyl group and at position 4 with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Its molecular formula is C₁₇H₁₉BBrN₂O₂ (calculated based on analogous structures in –18), with a molecular weight of approximately 394.07 g/mol.

Properties

IUPAC Name |

1-[(2-bromophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BBrN2O2/c1-15(2)16(3,4)22-17(21-15)13-9-19-20(11-13)10-12-7-5-6-8-14(12)18/h5-9,11H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFLJQAALJOSCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BBrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The primary route involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 2-bromobenzyl bromide in dimethyl sulfoxide (DMSO) using potassium hydroxide (KOH) as a base. The reaction proceeds via deprotonation of the pyrazole N–H group, followed by nucleophilic attack on the benzyl bromide.

Key Parameters:

-

Molar Ratio : 1:1.2 (pyrazole boronic ester : 2-bromobenzyl bromide)

-

Base : KOH (2.0 equiv)

-

Solvent : DMSO

-

Temperature : Room temperature (25°C)

-

Reaction Time : 16 hours

Yield and Purification:

Experimental Procedure

-

Step 1 : Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 mmol) in anhydrous DMSO (5 mL).

-

Step 2 : Add KOH (2.0 mmol) and stir for 1 hour to deprotonate the pyrazole.

-

Step 3 : Introduce 2-bromobenzyl bromide (1.2 mmol) dropwise and stir for 16 hours.

-

Step 4 : Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

-

Step 5 : Purify via column chromatography (hexane/ethyl acetate 9:1 → 7:3).

Alternative Alkylation Strategies

Phase-Transfer Catalysis

A modified approach employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a biphasic system (toluene/water). This method enhances reaction efficiency by facilitating interfacial electron transfer.

Performance Metrics:

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% TBAB |

| Yield | 52% (crude), 38% (purified) |

| Reaction Time | 12 hours |

Limitations:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A 30-minute protocol at 160°C in DMSO achieves comparable yields (42%) but risks decomposition of the boronic ester moiety.

Structural Characterization and Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the orthogonal orientation of the boronic ester and bromobenzyl groups, with a dihedral angle of 87.5° between the pyrazole and benzene rings.

Key Crystallographic Data:

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.42 Å, b = 12.35 Å, c = 15.67 Å |

| R-factor | 0.032 |

Challenges and Mitigation Strategies

Competing Side Reactions

-

Deboronation : The boronic ester group is susceptible to hydrolysis under acidic or aqueous conditions. Use of anhydrous solvents and inert atmospheres minimizes this risk.

-

Di-alkylation : Excess 2-bromobenzyl bromide leads to bis-alkylated byproducts. Stoichiometric control and slow addition mitigate this issue.

Scalability Considerations

-

Catalyst Recovery : Heterogeneous catalysts (e.g., Ce-Pro complexes) improve recyclability but require post-reaction filtration.

-

Solvent Selection : Ethanol or acetonitrile offers better scalability than DMSO due to lower viscosity and toxicity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Base-Mediated (KOH) | 45 | >98 | Low | High |

| Phase-Transfer (TBAB) | 38 | 95 | Moderate | Moderate |

| Microwave-Assisted | 42 | 97 | High | Low |

Chemical Reactions Analysis

Types of Reactions

1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromobenzyl group.

Coupling Reactions: Suzuki-Miyaura and other palladium-catalyzed coupling reactions are frequently used to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) and various halides are employed.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate (K₂CO₃), are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit anticancer activity. The incorporation of the boronate group in 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole enhances its potential as an anticancer agent. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, its ability to interact with various biological targets can lead to the development of new therapeutic agents for diseases such as diabetes and hypertension. The boronate moiety is particularly effective in targeting enzymes that utilize boron as a cofactor .

Materials Science

Polymer Chemistry

The unique properties of 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole make it a valuable building block in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that polymers synthesized from this compound demonstrate improved performance characteristics compared to traditional materials .

Nanotechnology Applications

In nanotechnology, this compound can be utilized to modify surfaces or enhance the properties of nanomaterials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor development .

Organic Synthesis

Synthetic Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules. For instance, it can be used in cross-coupling reactions to form carbon-carbon bonds .

Reactivity Studies

The reactivity of 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been explored through density functional theory (DFT) studies. These studies provide insights into reaction mechanisms and help predict the outcomes of synthetic pathways involving this compound .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The bromobenzyl group can engage in halogen bonding, while the dioxaborolan group can participate in boron-mediated interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 1

The substituent at position 1 of the pyrazole ring significantly impacts reactivity, solubility, and biological activity. Key analogues include:

Key Observations :

- Steric Effects : Bulky groups (e.g., 4-tert-butylbenzyl ) may hinder cross-coupling efficiency but enhance target selectivity in kinase inhibitors.

- Electronic Effects : Electron-withdrawing groups (e.g., bromo in the target compound) increase electrophilicity of the boronate ester, accelerating Suzuki reactions .

- Solubility : Alkyl ether substituents (e.g., diethoxyethyl ) improve solubility in polar solvents compared to aromatic groups.

Comparison with Analogues

- Microwave-Assisted Synthesis : reports a 15% yield for introducing a pyrrolidinyl ethyl group, likely due to steric hindrance and side reactions. In contrast, traditional heating (80°C, DME solvent) achieves 88% yield for diethoxyethyl analogues .

- Catalyst Systems : Pd(dppf)Cl₂ is widely used (), but yields vary with substituent compatibility. For example, 2-iodopropane alkylation requires excess reagent and extended reaction times (72 hours) .

Biological Activity

1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its unique structural features combining a pyrazole heterocycle with a borate functional group. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and potential pharmacological applications.

Synthesis and Structural Characterization

The compound is synthesized through a nucleophilic substitution reaction involving 2-bromobenzyl and a boronic acid derivative. The structure has been confirmed using various spectroscopic methods including FTIR and NMR spectroscopy, while single crystal X-ray diffraction provides detailed insights into its molecular geometry .

Key Structural Features

- Molecular Formula : C16H23BBrN2O2

- Molecular Weight : 438.4 g/mol

- Functional Groups : Pyrazole ring and boronate ester

Biological Activity

The biological activity of this compound has been explored in several studies. Its potential as an anticancer agent and its role in targeting specific cellular pathways are of particular interest.

Anticancer Properties

Research indicates that compounds with boronate groups can exhibit significant anticancer activity by interfering with cellular signaling pathways. The presence of the pyrazole moiety may enhance this effect through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Study on Cell Lines : A study demonstrated that pyrazole derivatives exhibit selective cytotoxicity against breast cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for further development .

- Mechanistic Insights : Another investigation into the mechanism of action revealed that the compound inhibits key signaling pathways associated with tumor growth and metastasis, particularly through the modulation of PI3K/Akt signaling .

Research Findings

Recent findings suggest that the incorporation of boronate groups enhances the reactivity of the compound towards biological targets. The DFT calculations performed on the molecular structure indicate favorable interactions with biomolecules, which could lead to enhanced biological efficacy .

Molecular Interactions

The molecular electrostatic potential maps generated from DFT studies reveal regions of high electron density that may interact favorably with nucleophilic sites on target proteins, suggesting a mechanism for its biological activity .

Q & A

Basic: What are the common synthetic routes for preparing 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

Methodological Answer:

The synthesis typically involves two key steps: (1) introduction of the bromobenzyl group via alkylation or nucleophilic substitution and (2) incorporation of the boronic ester moiety via palladium-catalyzed borylation. For example, analogous pyrazole-boronic esters are synthesized by reacting brominated precursors with bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions . Cyclization of intermediates using reagents like POCl₃ at 120°C is also reported to form the pyrazole core . Electrosynthetic methods (e.g., 470°C, 4F charge) have been employed for aromatization, yielding up to 87% .

Advanced: How can reaction conditions be optimized to enhance the yield of the boronic ester functional group?

Methodological Answer:

Optimization involves:

- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) enhances borylation efficiency .

- Solvent Systems: Tetrahydrofuran (THF) or dioxane improves solubility of boronate precursors .

- Temperature Control: Reactions at 80–100°C minimize side reactions like deborylation .

- Stoichiometry: A 1.2:1 molar ratio of bis(pinacolato)diboron to brominated precursor ensures complete conversion .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirms regiochemistry of the pyrazole ring and substituent integration .

- IR Spectroscopy: Identifies B-O stretching (1340–1390 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]+ peak at m/z 377.2) .

- X-ray Diffraction: Resolves tautomeric ambiguity and crystallographic packing .

Advanced: What strategies mitigate competing side reactions during the introduction of the dioxaborolane moiety?

Methodological Answer:

- Protecting Groups: Use of silyl or trityl groups to shield reactive sites during borylation .

- Inert Atmosphere: Prevents oxidation of the boronic ester under argon/nitrogen .

- Reaction Monitoring: TLC or HPLC tracks intermediate formation to halt reactions at optimal conversion .

- Purification: Column chromatography (silica gel, hexane/EtOAc) isolates the boronic ester from unreacted precursors .

Basic: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The boronic ester acts as a coupling partner for aryl halides. For example:

- Reagents: Pd(OAc)₂, K₂CO₃, and DMF/H₂O solvent .

- Conditions: 90°C for 12–24 hours, yielding biaryl products.

- Scope: Compatible with electron-deficient aryl bromides (e.g., nitro-substituted partners) .

Advanced: How does the bromine substituent influence reactivity in cross-coupling or further functionalization?

Methodological Answer:

- Steric Effects: The 2-bromobenzyl group may hinder coupling at the ortho position, favoring para selectivity .

- Electrophilicity: Bromine enhances the pyrazole’s susceptibility to nucleophilic aromatic substitution .

- Redox Stability: Bromine can act as a leaving group in Ullmann or Buchwald-Hartwig aminations .

Advanced: What analytical methods resolve conflicting data regarding tautomeric forms or regiochemistry?

Methodological Answer:

- Variable-Temperature NMR (VT-NMR): Monitors tautomeric equilibria (e.g., 1H vs. 2H-pyrazole) by tracking proton shifts at −40°C to 100°C .

- X-ray Crystallography: Provides unambiguous confirmation of regiochemistry, as demonstrated for structurally related pyrazoles .

- DFT Calculations: Predicts thermodynamic stability of tautomers using Gaussian software .

Basic: What are the recommended storage conditions to maintain stability?

Methodological Answer:

- Temperature: Store at −20°C under inert gas (argon) to prevent hydrolysis of the boronic ester .

- Light Sensitivity: Amber vials mitigate photodegradation of the bromobenzyl group .

- Moisture Control: Desiccants (e.g., silica gel) in sealed containers reduce boronic ester decomposition .

Advanced: How does solvent polarity affect the compound’s photophysical properties?

Methodological Answer:

- Solvatochromism: Emission spectra shift from 356 nm (DMSO) to shorter wavelengths in non-polar solvents (e.g., hexane), indicating π→π* transitions .

- Quantum Yield Measurements: Time-resolved fluorescence in ethanol vs. acetonitrile quantifies excited-state lifetimes .

Advanced: What computational tools predict the compound’s reactivity in catalytic systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.